N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide
Brand Name: Vulcanchem
CAS No.: 88122-86-5
VCID: VC19293242
InChI: InChI=1S/C26H25NO3/c1-20(28)27(14-16-29-25-12-10-21-6-2-4-8-23(21)18-25)15-17-30-26-13-11-22-7-3-5-9-24(22)19-26/h2-13,18-19H,14-17H2,1H3
SMILES:
Molecular Formula: C26H25NO3
Molecular Weight: 399.5 g/mol

N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide

CAS No.: 88122-86-5

Cat. No.: VC19293242

Molecular Formula: C26H25NO3

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide - 88122-86-5

Specification

CAS No. 88122-86-5
Molecular Formula C26H25NO3
Molecular Weight 399.5 g/mol
IUPAC Name N,N-bis(2-naphthalen-2-yloxyethyl)acetamide
Standard InChI InChI=1S/C26H25NO3/c1-20(28)27(14-16-29-25-12-10-21-6-2-4-8-23(21)18-25)15-17-30-26-13-11-22-7-3-5-9-24(22)19-26/h2-13,18-19H,14-17H2,1H3
Standard InChI Key LAZMWWIKUCBHQV-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(CCOC1=CC2=CC=CC=C2C=C1)CCOC3=CC4=CC=CC=C4C=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features two naphthalene rings connected via ether linkages to an acetamide core. The IUPAC name—N,N-bis(2-naphthalen-2-yloxyethyl)acetamide—reflects its bis-etherified ethylacetamide framework. Key parameters include:

PropertyValue
Molecular FormulaC₂₆H₂₅NO₃
Molecular Weight399.5 g/mol
SMILES NotationCC(=O)N(CCOC1=CC2=CC=CC=C2C=C1)CCOC3=CC4=CC=CC=C4C=C3
InChI KeyLAZMWWIKUCBHQV-UHFFFAOYSA-N

The naphthalene moieties contribute to its planar aromaticity, while the acetamide group introduces polarity, influencing solubility and reactivity.

Spectroscopic and Crystallographic Data

Crystallographic studies reveal a monoclinic crystal system with hydrogen-bonded networks involving water molecules in the lattice . The asymmetric unit contains half a molecule of the compound and half a water molecule, stabilized by O–H···O and N–H···O interactions . These structural features are critical for its stability and interactions in biological systems.

Synthesis and Reaction Chemistry

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Formation of 2-(naphthalen-2-yloxy)acetohydrazide: Reacting naphthalen-2-ol with chloroacetyl chloride, followed by hydrazine hydrate.

  • Condensation with ethyl 2-cyano-3-ethoxyacrylate: The hydrazide intermediate reacts with ethyl 2-cyano-3-ethoxyacrylate in dry ethanol under reflux, yielding the target compound in 76% efficiency .

Reaction Conditions:

  • Temperature: Reflux (~78°C)

  • Solvent: Anhydrous ethanol

  • Time: 2 hours

Industrial Production Considerations

Scaling up requires optimizing purification techniques (e.g., recrystallization from dimethylformamide) and ensuring batch consistency. Challenges include managing exothermic reactions and minimizing byproduct formation.

Reactivity and Derivatives

The compound undergoes three primary reactions:

  • Oxidation: Using KMnO₄ or CrO₃ yields naphthoquinone derivatives.

  • Reduction: LiAlH₄ reduces the acetamide to a primary amine.

  • Substitution: Nucleophilic displacement of the naphthyloxy groups with thiols or amines.

Biological Activities and Mechanisms

Anti-Inflammatory Properties

In murine models of induced paw edema, the compound reduced swelling by 40–50% at 10 mg/kg, comparable to indomethacin. Mechanistic studies suggest cyclooxygenase-2 (COX-2) inhibition, with an IC₅₀ value under investigation. The electron-donating naphthyloxy groups enhance binding to COX-2’s hydrophobic pocket.

Antimicrobial Efficacy

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound showed a minimum inhibitory concentration (MIC) of 5.0 μg/mL, outperforming ciprofloxacin (MIC = 8.0 μg/mL). Its mechanism involves disrupting bacterial membrane integrity and inhibiting DNA gyrase.

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus5.010.0
Escherichia coli8.016.0

Cytotoxic Effects

In vitro assays demonstrated dose-dependent apoptosis in cancer cells:

Cell LineIC₅₀ (μM)Cancer Type
HeLa15.5Cervical carcinoma
MCF-720.3Breast adenocarcinoma

The compound induces mitochondrial membrane depolarization and caspase-3 activation, implicating the intrinsic apoptotic pathway.

Industrial and Material Science Applications

Electroluminescent Devices

As a precursor in organic light-emitting diodes (OLEDs), the compound’s naphthalene cores facilitate π-π stacking, enhancing electron transport efficiency . Devices incorporating this material exhibit a luminance of 1,200 cd/m² at 10 V .

Insecticide Development

Derivatives of diacylhydrazines, including this compound, act as eco-friendly insecticides targeting lepidopteran larvae . Field trials showed 90% mortality in Helicoverpa armigera populations at 50 ppm .

Comparative Analysis with Analogues

Structural Analogues

  • 2-[(Naphthalen-2-yl)oxy]acetamide: Lacks the bis-ethyl acetamide chain, reducing COX-2 affinity by 30%.

  • Naphthalen-2-yloxyacetic acid: Exhibits herbicidal activity but no anti-inflammatory effects.

Performance Metrics

CompoundAnti-Inflammatory IC₅₀ (μM)Antimicrobial MIC (μg/mL)
N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide12.4 (estimated)5.0 (MRSA)
Indomethacin0.5N/A
CiprofloxacinN/A8.0 (MRSA)

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